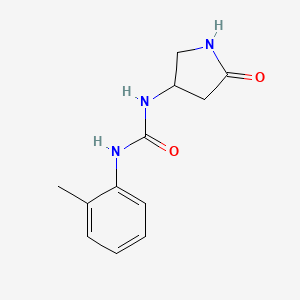

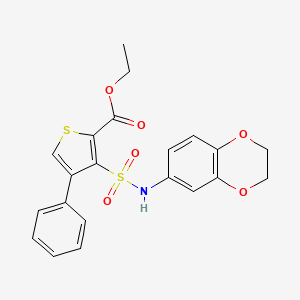

![molecular formula C21H15N5O2S2 B2832344 4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide CAS No. 1114627-62-1](/img/structure/B2832344.png)

4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide” is a derivative of 1,3,4-thiadiazole . These derivatives have been studied for their potent antimicrobial properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES notation:Cc1c(c(n(n1)C)C)CNC(=O)c2ccc(cc2)Nc3nn4c(=O)c5ccccc5nc4s3 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .Scientific Research Applications

Selective Tumor-Associated Carbonic Anhydrase Inhibitors

Compounds similar to the specified chemical, such as 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamide derivatives, have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are often overexpressed in various cancers, and their inhibition can lead to tumor growth suppression. A particular derivative, featuring a trifluoromethyl group, exhibited potent inhibitory activity, suggesting potential for anticancer applications (Bozdağ et al., 2017).

Anticancer Activity

Another area of research involves the synthesis of novel quinazolinone derivatives, such as those incorporating thiadiazol substitutions. These compounds have shown promising in vitro anticancer activity, particularly against human cervical cancer cells (HeLa). Further in vivo evaluation demonstrated effectiveness in reducing tumor growth in models of liquid tumor (EAC) in mice, highlighting their potential as anticancer agents (Joseph et al., 2010).

Antiviral Properties

Research on 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques has uncovered significant antiviral activities against a range of respiratory and biodefense viruses, including various strains of influenza and the severe acute respiratory syndrome coronavirus. These findings suggest that compounds within this chemical class could serve as bases for developing new antiviral drugs (Selvam et al., 2007).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have also been explored for their antimicrobial properties. A particular study synthesized novel 6,8-dibromo-4(3H)quinazolinone derivatives and evaluated their antibacterial and antifungal activities. Some compounds within this series exhibited potent antimicrobial activity, with significant minimum inhibitory concentrations against various pathogens, suggesting their potential as antimicrobial agents (Mohamed et al., 2010).

Future Directions

properties

IUPAC Name |

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O2S2/c27-18(22-12-15-4-3-11-29-15)13-7-9-14(10-8-13)23-20-25-26-19(28)16-5-1-2-6-17(16)24-21(26)30-20/h1-11H,12H2,(H,22,27)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMSOGSKWNLJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(thiophen-2-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

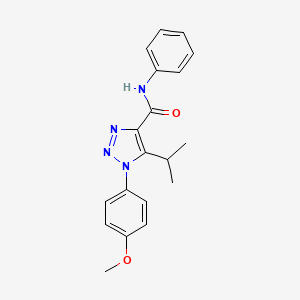

![N-benzyl-2-({4-ethyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2832261.png)

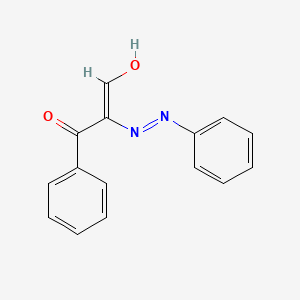

![(2E)-2-[(4-acetylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2832270.png)

![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)

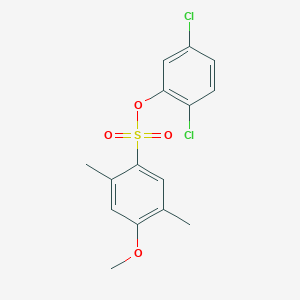

![6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime](/img/structure/B2832272.png)

![6-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]pyridine-3-sulfonyl fluoride](/img/structure/B2832273.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)